

Y06036: A Potent BET Inhibitor for Castration-Resistant Prostate Cancer

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Compound of Interest		
Compound Name:	Y06036	
Cat. No.:	B15569187	Get Quote

A Technical Whitepaper on the Discovery, Initial Synthesis, and Mechanism of Action of a Novel Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and initial biological characterization of **Y06036**, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. **Y06036** has demonstrated significant therapeutic potential in preclinical models of castration-resistant prostate cancer (CRPC). This whitepaper details the structure-based design, synthetic route, and key experimental data, including its high affinity for the BRD4 bromodomain and its effects on cancer cell proliferation and oncogene expression. Methodologies for pivotal assays are provided, and the underlying signaling pathways are visualized to offer a clear understanding of its mechanism of action.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in various cancers, including castration-resistant prostate cancer (CRPC). These epigenetic readers recognize acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes such as MYC and androgen receptor (AR). The



development of small molecule inhibitors targeting BET bromodomains represents a promising therapeutic strategy for CRPC.

Y06036, also identified as compound 6i in the primary literature, is a novel benzo[d]isoxazole derivative designed through a structure-based approach to be a potent and selective BET inhibitor.[1][2] This document serves as a technical guide to the foundational science of **Y06036**.

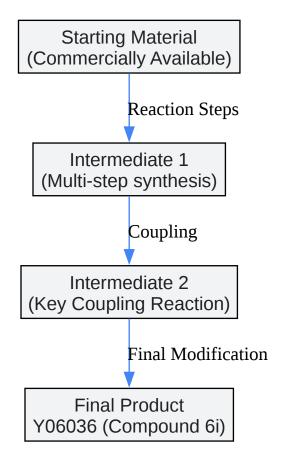
Discovery and Design

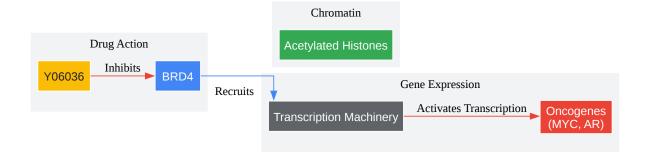
The discovery of **Y06036** was rooted in a structure-based drug design strategy. By analyzing the co-crystal structures of various BET inhibitors with the BRD4 bromodomain, a novel 3-methylbenzo[d]isoxazole scaffold was developed through a hybridization approach of existing inhibitor structures.[1] This scaffold was optimized to achieve high binding affinity and selectivity. **Y06036** emerged as one of the most potent compounds from this optimization process, exhibiting strong binding to the BRD4(1) bromodomain.[1][2]

Initial Synthesis of Y06036

The synthesis of **Y06036** involves a multi-step process, which is summarized in the workflow diagram below. The detailed experimental protocol for the final key steps is provided for reproducibility.







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References

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- 2. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
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